2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide
Description
N-BENZYL-N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that features a combination of benzyl, bromophenyl, hydrazinecarbonyl, and benzodioxine sulfonamide groups
Properties
Molecular Formula |
C24H22BrN3O5S |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22BrN3O5S/c25-20-8-4-7-19(13-20)15-26-27-24(29)17-28(16-18-5-2-1-3-6-18)34(30,31)21-9-10-22-23(14-21)33-12-11-32-22/h1-10,13-15H,11-12,16-17H2,(H,27,29)/b26-15+ |
InChI Key |
DTBXNIXIWQNENO-CVKSISIWSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC(=O)N/N=C/C4=CC(=CC=C4)Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC(=O)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, Na2Cr2O7, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-BENZYL-N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-BENZYL-N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- Benzyl N-(1-{N’-[(E)-2-chlorobenzylidene]hydrazinecarbonyl}-2-hydroxyethyl)carbamate
Uniqueness
N-BENZYL-N-({N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group or have different substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
